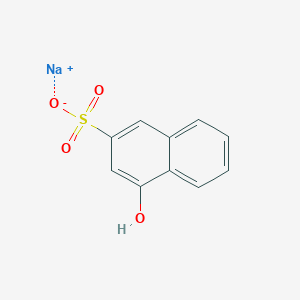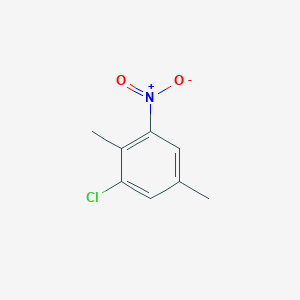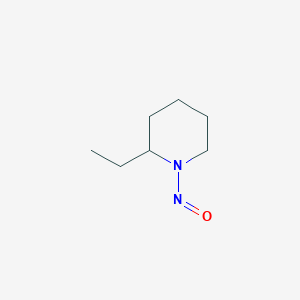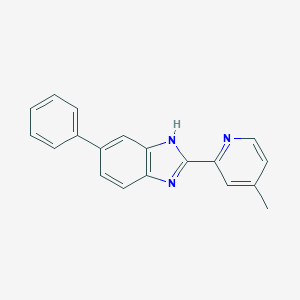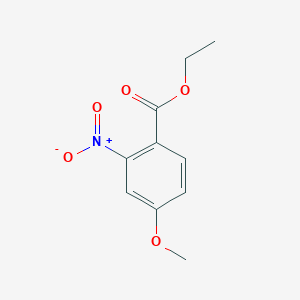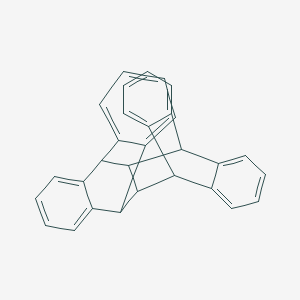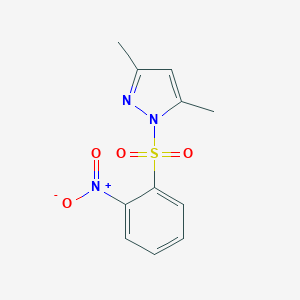
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole, also known as DNPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNPS is a yellow crystalline powder that is soluble in organic solvents and is primarily used as a reagent in biochemical assays.
作用機序
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups in proteins through a nucleophilic substitution reaction, where the sulfur atom in the thiol group attacks the electrophilic carbon atom in 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole. This reaction forms a stable adduct between 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole and the thiol group, which can be detected using UV-Vis spectroscopy.
生化学的および生理学的効果
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been shown to have minimal effects on the biochemical and physiological processes in cells and organisms. However, the formation of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts can affect the activity of proteins that contain thiol groups, which can have downstream effects on cellular processes.
実験室実験の利点と制限
The use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research has several advantages, including its high specificity for thiol groups, its stability in solution, and its ease of use. However, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has limitations, including its potential toxicity and the need for specialized equipment to detect 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole-thiol adducts.
将来の方向性
There are several future directions for the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole in scientific research. One potential application is the use of 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole to study the redox regulation of proteins in disease states, such as cancer and neurodegenerative disorders. Additionally, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole could be used to develop new assays for the detection of thiol groups in proteins, which could have applications in drug discovery and development.
合成法
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized using various methods, including the reaction of 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. Alternatively, 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a catalyst such as copper(I) iodide.
科学的研究の応用
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole has been extensively used in scientific research as a reagent for the detection and quantification of thiol groups in proteins. 3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole reacts with thiol groups to form a stable adduct, which can be detected using UV-Vis spectroscopy. This method has been used to study the redox regulation of proteins and the role of thiol groups in various biological processes.
特性
CAS番号 |
13658-73-6 |
|---|---|
製品名 |
3,5-Dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
分子式 |
C11H11N3O4S |
分子量 |
281.29 g/mol |
IUPAC名 |
3,5-dimethyl-1-(2-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-8-7-9(2)13(12-8)19(17,18)11-6-4-3-5-10(11)14(15)16/h3-7H,1-2H3 |
InChIキー |
LIQLSNJCYAYJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
溶解性 |
30.6 [ug/mL] |
同義語 |
3,5-dimethyl-1-(2-nitro-phenylsulfonyl)-1H pyrazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



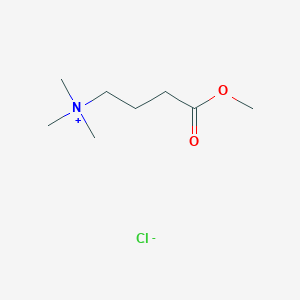
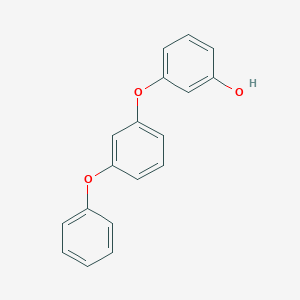
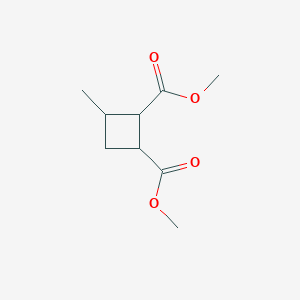
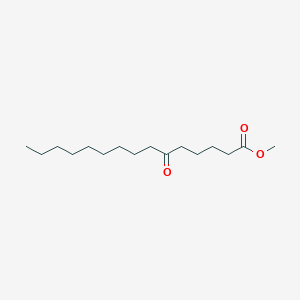

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
